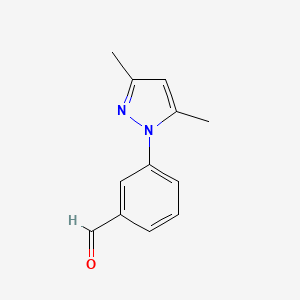

3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde

Vue d'ensemble

Description

“3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde” is a chemical compound that is available from various suppliers . It is classified as an irritant .

Molecular Structure Analysis

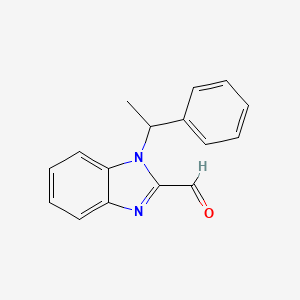

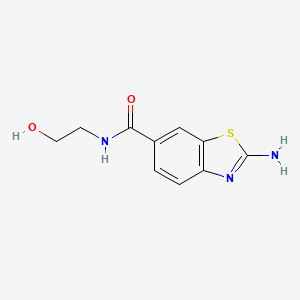

The molecular formula of “3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde” is C₁₂H₁₂N₂O . The molecular weight is 200.2365 g/mol . The InChI string representation of its structure is InChI=1S/C8H9N3O/c1-6-5-7 (2)11 (10-6)8 (12)3-4-9/h5H,3H2,1-2H3 . The canonical SMILES representation is CC1=CC (=NN1C (=O)CC#N)C .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde” include a molecular weight of 200.2365 g/mol . The compound is classified as an irritant .

Applications De Recherche Scientifique

Anticoronavirus and Antitumoral Activity

A new series of compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides. These compounds showed promising in vitro anticoronavirus and antitumoral activity . The antitumoral activity was due to inhibition of tubulin polymerization .

Oxidation of Alcohols

3,5-Dimethyl-1H-pyrazole, a component of the compound, is a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds .

Preparation of Pyrazolato Ligated Complexes

3,5-Dimethyl-1H-pyrazole is a common reagent for the preparation of pyrazolato ligated complexes .

Antiviral Activity

A wide range of 1,2,4-triazole derivatives have been synthesized and tested in a wide variety of biological assays, leading to the discovery of antiviral triazole analogues .

Anti-inflammatory Activity

Triazole and pyrazole derivatives have been associated with anti-inflammatory activity .

Antioxidant Activity

Triazole and pyrazole derivatives have been associated with antioxidant activity .

Anti-Parkinson Activity

Triazole derivatives have been associated with anti-Parkinson activity .

Anti-cancer Activity

Pyrazole derivatives have been associated with anti-cancer activity .

Mécanisme D'action

Target of Action

The primary target of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in the development of idiopathic pulmonary fibrosis .

Mode of Action

3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This interaction results in the inhibition of the αvβ6 integrin .

Biochemical Pathways

The inhibition of the αvβ6 integrin can affect various cellular processes, including cell adhesion, migration, and signaling .

Pharmacokinetics

The compound has been found to have a long dissociation half-life of 7 hours, indicating a prolonged interaction with its target . It also exhibits very high solubility in saline at pH 7, which can enhance its bioavailability . The pharmacokinetic properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde are commensurate with inhaled dosing by nebulization .

Result of Action

The inhibition of the αvβ6 integrin by 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde can potentially alter cellular processes, leading to therapeutic effects. For instance, it has been suggested as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis .

Action Environment

The action, efficacy, and stability of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde can be influenced by various environmental factors. For example, the pH of the environment can affect its solubility and therefore its bioavailability . .

Propriétés

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFUKSXYBLMCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390207 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | |

CAS RN |

956352-08-2 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)